molecular formula C21H19FN2O3S B2930846 N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034435-81-7

N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2930846
CAS No.: 2034435-81-7
M. Wt: 398.45
InChI Key: HRRHKACOYCXHKA-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluorophenyl group, a thiophenyl group, and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve studies on its mechanism of action if it’s found to have biological activity .

Mechanism of Action

Target of Action

It is known that various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely due to the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Pharmacokinetics

It is known that efforts to develop novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties have been initiated based upon elaboration of a simple pyridone core .

Result of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are likely the result of the compound’s action.

Action Environment

It is known that the addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
  • N’-[(4-bromophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
  • N’-[(4-methylphenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Uniqueness

The presence of the fluorophenyl group in N’-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-18-7-1-14(2-8-18)11-23-20(26)21(27)24-12-19(25)16-5-3-15(4-6-16)17-9-10-28-13-17/h1-10,13,19,25H,11-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRHKACOYCXHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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